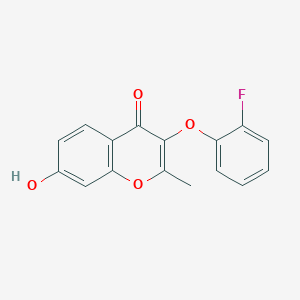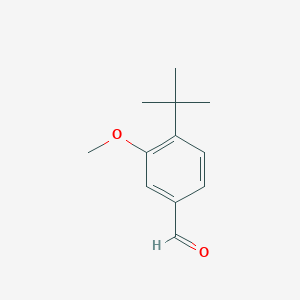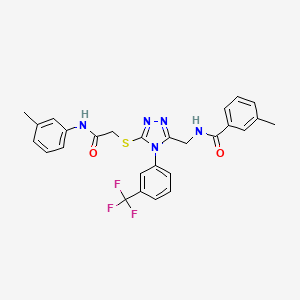![molecular formula C11H10N2O2S B2447497 2,3-Dihydrospiro[1-benzothiopyran-4,4'-imidazolidine]-2',5'-dione CAS No. 66892-42-0](/img/structure/B2447497.png)
2,3-Dihydrospiro[1-benzothiopyran-4,4'-imidazolidine]-2',5'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro(hydantoin-5,4’-thiochromane) is a spirocyclic compound characterized by a unique structure where a hydantoin ring is fused to a thiochromane ring. This compound belongs to the broader class of spiro compounds, which are known for their distinctive three-dimensional structures and significant biological activities. The presence of both hydantoin and thiochromane moieties in a single molecule imparts unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro(hydantoin-5,4’-thiochromane) typically involves the Bucherer–Bergs reaction, which is a well-established method for preparing hydantoins. In this reaction, an aldehyde or ketone is heated with potassium cyanide and ammonium carbonate in aqueous ethanol at 60–70°C to produce hydantoins . For the specific synthesis of spiro(hydantoin-5,4’-thiochromane), the starting materials would include a suitable thiochromane derivative and the reaction conditions would be optimized to ensure the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of spiro(hydantoin-5,4’-thiochromane) would likely involve scaling up the Bucherer–Bergs reaction or other suitable synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for environmental and safety regulations. Continuous flow chemistry and other modern techniques could be employed to enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Spiro(hydantoin-5,4’-thiochromane) can undergo various chemical reactions, including:
Oxidation: The thiochromane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the hydantoin or thiochromane rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiochromane moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the hydantoin or thiochromane rings .
科学的研究の応用
Spiro(hydantoin-5,4’-thiochromane) has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of spiro(hydantoin-5,4’-thiochromane) involves its interaction with specific molecular targets and pathways. The hydantoin moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiochromane ring can modulate the compound’s overall biological activity by enhancing its binding affinity and specificity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions .
類似化合物との比較
Similar Compounds
Spiro(imidazole-4,3’-thiochroman)ones: These compounds share a similar spirocyclic structure but differ in the nature of the fused rings.
Spirocyclic oxindoles: Known for their biological activities and used in medicinal chemistry.
Spiro-azetidin-2-one derivatives: Exhibiting diverse biological activities and used in drug discovery.
Uniqueness
Spiro(hydantoin-5,4’-thiochromane) is unique due to the combination of hydantoin and thiochromane moieties, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
spiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-9-11(13-10(15)12-9)5-6-16-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXJCNBTUQIPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C13C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2447419.png)
![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(4-ethylphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2447421.png)
![4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2447422.png)

![3-[1-(pyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2447424.png)
![2-(4-methoxyphenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B2447425.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2447429.png)


![2-(4-METHOXYPHENYL)-N-[2-({6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}AMINO)ETHYL]ACETAMIDE](/img/structure/B2447434.png)

